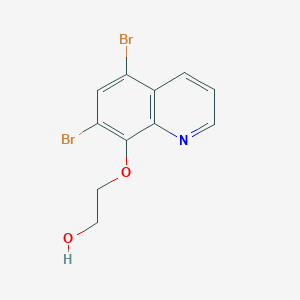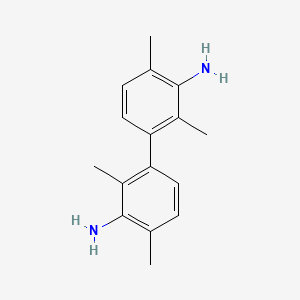
5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide has shown potential applications in various fields of scientific research. It has been reported as a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been reported to have anti-inflammatory and anti-cancer properties. It has been used in the development of novel therapeutics for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide involves the inhibition of protein kinase CK2. This compound binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates. This results in the inhibition of various cellular processes that are regulated by CK2, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been reported to have neuroprotective effects by reducing the accumulation of amyloid-beta (Aβ) peptides in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide in lab experiments include its potent inhibitory activity against protein kinase CK2, its anti-inflammatory and anti-cancer properties, and its ability to penetrate the blood-brain barrier. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
The future directions for the research of 5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide include the development of novel therapeutics for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. Furthermore, the potential toxicity and limited solubility of this compound need to be addressed in future studies. The development of more efficient and cost-effective synthesis methods for this compound is also an area of future research. Finally, the identification of new targets for this compound and the elucidation of its mechanism of action in different cellular processes are also important areas of future research.
Métodos De Síntesis
The synthesis of 5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide has been reported using different methods. One of the most common methods reported in the literature involves the reaction between 5-chloro-2,1-benzothiazole-3-carboxylic acid and N-(4-pyrrolidin-1-ylsulfonyl)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for a specific time period.
Propiedades
IUPAC Name |
5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c19-12-3-8-16-15(11-12)17(26-21-16)18(23)20-13-4-6-14(7-5-13)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHBEEPZDHZUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C4C=C(C=CC4=NS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)


![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)


![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)




![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)
